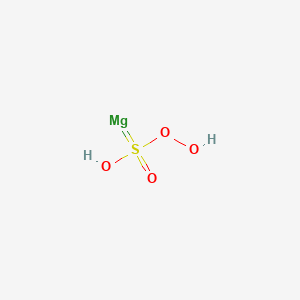
Bictegravir-15N, d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bictegravir-15N, d2 is an isotopically labeled derivative of Bictegravir, a potent integrase strand transfer inhibitor used in the treatment of HIV-1 infection . This compound is labeled with nitrogen-15 and deuterium, which makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bictegravir-15N, d2 involves the incorporation of nitrogen-15 and deuterium into the Bictegravir molecule. The process typically starts with the preparation of intermediates that are subsequently used in the synthesis of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the purification and characterization of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bictegravir-15N, d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs .
Applications De Recherche Scientifique
Bictegravir-15N, d2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Bictegravir in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of Bictegravir.
Biological Studies: Used in studies involving HIV-1 integrase inhibition and viral replication.
Industrial Applications: Employed in the development and testing of new antiretroviral drugs.
Mécanisme D'action
Bictegravir-15N, d2 exerts its effects by inhibiting the integrase enzyme of HIV-1, which is essential for viral replication. The compound binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the viral life cycle and reduces the replication of the virus .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dolutegravir: Another integrase inhibitor with a similar mechanism of action.
Raltegravir: An earlier integrase inhibitor used in the treatment of HIV-1.
Elvitegravir: Another member of the integrase inhibitor class with distinct pharmacokinetic properties.
Uniqueness
Bictegravir-15N, d2 is unique due to its isotopic labeling, which enhances its utility in research applications. The incorporation of nitrogen-15 and deuterium allows for precise tracking and analysis in pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C21H18F3N3O5 |
|---|---|
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
(1S,11R,13R)-N-[dideuterio-(2,4,6-trifluorophenyl)methyl]-5-hydroxy-3,6-dioxo-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-(15N)carboxamide |
InChI |
InChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1/i6D2,25+1 |
Clé InChI |
SOLUWJRYJLAZCX-GVTUWXLFSA-N |
SMILES isomérique |
[2H]C([2H])(C1=C(C=C(C=C1F)F)F)[15NH]C(=O)C2=CN3C[C@@H]4N([C@H]5CC[C@H](C5)O4)C(=O)C3=C(C2=O)O |
SMILES canonique |
C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B15139098.png)
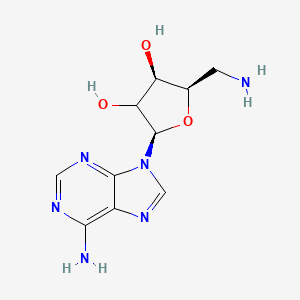


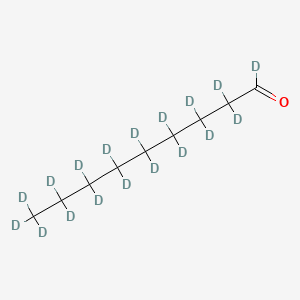

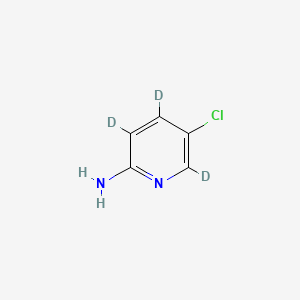
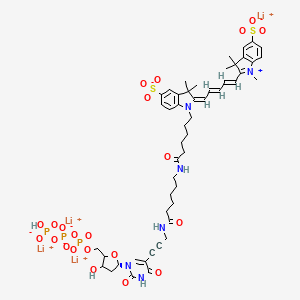

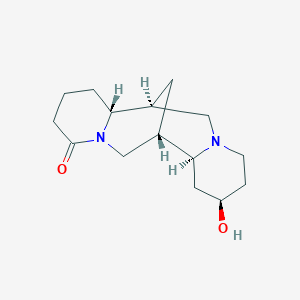
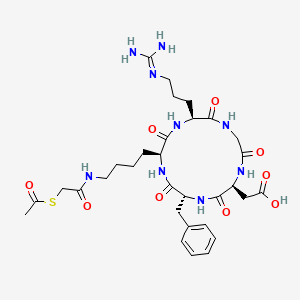
![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
